This compound is a diester, meaning it has two ester groups linked to a central 1,4-butanediol chain. Each ester group is formed by the condensation of acetic acid with a thiol (mercapto) group []. While its natural origin is not well documented, it is synthesized for various research purposes.
The key feature of the molecule is the presence of two thiol groups (–SH) attached to the butanediol chain through ester linkages (–C(=O)–O–CH2–). These thiol groups can participate in various chemical reactions due to their nucleophilic nature and the ease of forming disulfide bonds. Additionally, the presence of the ester groups contributes to the polarity of the molecule, influencing its solubility and other properties [].
A common method for synthesizing this compound involves reacting 1,4-butanediol with thioglycolic acid (mercaptoacetic acid) in the presence of an acid catalyst [].
HOCH2CH2CH2CH2OH + 2 HSCH2COOH → C6H14O4S2 + 2 H2O1,4-Butanediol Thioglycolic Acid Acetic Acid, Mercapto-, 1,4-Butanediyl Ester
The thiol groups can undergo oxidation to form disulfide bonds, creating dimers or crosslinking with other molecules containing thiol groups. They can also participate in nucleophilic substitution reactions with various electrophiles [].
Acetic acid, mercapto-, 1,4-butanediyl ester, also known as tetramethylene bis(mercaptoacetate), 1,4-butanediol dithioglycolate, or tetramethylene mercaptoacetate, is a chemical compound with the formula C₈H₁₄O₄S₂. It is a diester formed by the reaction of mercaptoacetic acid with 1,4-butanediol [].
One application of acetic acid, mercapto-, 1,4-butanediyl ester in scientific research is in the separation and analysis of other compounds. Due to its specific properties, it can be used as a stationary phase in high-performance liquid chromatography (HPLC) for the separation of various molecules []. A research article describes a method for separating acetic acid, mercapto-, 1,4-butanediyl ester itself using a Newcrom R1 HPLC column. This method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid []. For applications requiring compatibility with mass spectrometry (MS), formic acid can be used instead of phosphoric acid [].
Irritant